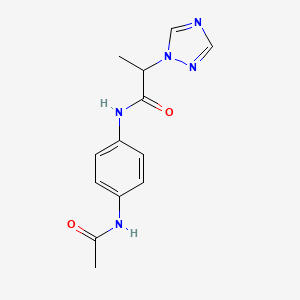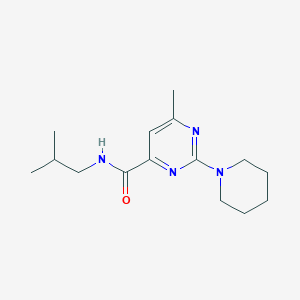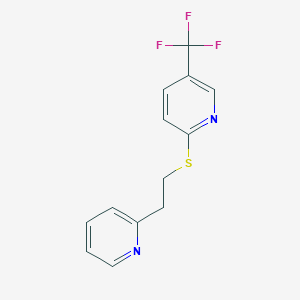![molecular formula C18H16N4OS B7561785 2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide](/img/structure/B7561785.png)
2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have several properties that make it useful in various applications, including its ability to inhibit certain enzymes and its potential as a fluorescent probe. In
作用機序
The mechanism of action of 2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide is primarily through the inhibition of certain enzymes, including protein kinases. This inhibition can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, this compound has been found to have potential as a fluorescent probe, allowing for the visualization of specific cellular components and processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit certain enzymes and modulate cellular processes. This can lead to changes in cell growth, differentiation, and apoptosis, as well as changes in the expression of various genes and proteins. Additionally, the fluorescent properties of this compound can allow for the visualization of specific cellular components and processes.
実験室実験の利点と制限
One of the main advantages of 2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide is its ability to inhibit certain enzymes and modulate cellular processes, making it useful in a wide range of scientific research applications. Additionally, its fluorescent properties can allow for the visualization of specific cellular components and processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide. One potential area of research is the identification of additional enzymes that can be inhibited by this compound, as well as the development of more specific inhibitors. Additionally, the fluorescent properties of this compound could be further explored for use in imaging and visualization of specific cellular components and processes. Finally, the potential toxicity of this compound could be further studied to determine its safety and potential for use in clinical applications.
合成法
The synthesis of 2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide involves multiple steps, including the reaction of 6-chloro-2-(methylthio)quinazolin-4(3H)-one with 1,4-dibromobutane, followed by the reaction of the resulting intermediate with benzimidazole. This synthesis method has been optimized and improved over time, resulting in high yields of pure this compound.
科学的研究の応用
2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide has been extensively studied for its potential use in scientific research. One of the main applications of this compound is as an inhibitor of certain enzymes, including protein kinases. This inhibition can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, this compound has been found to have potential as a fluorescent probe, allowing for the visualization of specific cellular components and processes.
特性
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-2-15(16(19)23)24-18-21-12-8-4-3-7-11(12)17-20-13-9-5-6-10-14(13)22(17)18/h3-10,15H,2H2,1H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWKXJMFGAVPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)SC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7561709.png)


![5-bromo-N'-[(1E)-(2-bromophenyl)methylene]-2-hydroxybenzohydrazide](/img/structure/B7561732.png)
![[2-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7561742.png)
![N'-[(1E)-(2,5-dimethoxyphenyl)methylene]-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetohydrazide](/img/structure/B7561750.png)
![4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine](/img/structure/B7561768.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7561773.png)
![tert-butyl N-[(1S)-2-(5-chloro-2-methoxyanilino)-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate](/img/structure/B7561777.png)

![3-[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)methoxy]benzonitrile](/img/structure/B7561792.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]ethanone](/img/structure/B7561800.png)
